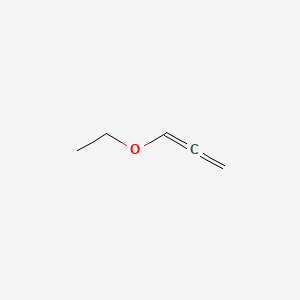

Ethoxyallene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

13077-71-9 |

|---|---|

Molekularformel |

C5H8O |

Molekulargewicht |

84.12 g/mol |

InChI |

InChI=1S/C5H8O/c1-3-5-6-4-2/h5H,1,4H2,2H3 |

InChI-Schlüssel |

RXQCANOBVRBBOC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC=C=C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Spectroscopic Profile of Ethoxyallene: A Technical Guide

Introduction

Ethoxyallene (CH₃CH₂OCH=C=CH₂) is a member of the allene (B1206475) family of organic compounds, characterized by the presence of two cumulative double bonds. This structural feature imparts unique chemical reactivity and spectroscopic properties. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to facilitate the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 - 7.0 | Triplet | 1H | =CH-O |

| ~4.8 - 5.2 | Doublet of triplets | 2H | =C=CH₂ |

| ~3.8 - 4.2 | Quartet | 2H | -O-CH₂-CH₃ |

| ~1.2 - 1.5 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~200 - 210 | >C=C=C< |

| ~115 - 125 | =CH-O |

| ~85 - 95 | =C=CH₂ |

| ~65 - 75 | -O-CH₂-CH₃ |

| ~14 - 18 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The characteristic vibrational frequencies of the bonds in this compound are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1950 - 1970 | Strong | Asymmetric C=C=C stretch |

| ~1650 - 1680 | Medium | C=C stretch (vinylic ether) |

| ~1050 - 1150 | Strong | C-O-C stretch |

| ~3050 - 3100 | Medium | =C-H stretch |

| ~2850 - 3000 | Medium | C-H stretch (alkyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected major fragments for this compound upon electron ionization are listed in Table 4.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 84 | High | [M]⁺ (Molecular Ion) |

| 69 | Moderate | [M - CH₃]⁺ |

| 55 | High | [M - C₂H₅]⁺ |

| 45 | Moderate | [C₂H₅O]⁺ |

| 39 | High | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

4.1 NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

4.2 IR Spectroscopy

The IR spectrum of liquid this compound can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

4.3 Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) at 70 eV is commonly used to generate the molecular ion and fragment ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Disclaimer: The spectroscopic data presented in the tables are predicted values based on typical chemical shifts and fragmentation patterns for the functional groups present in this compound. While these values provide a strong basis for identification, experimental data may vary slightly depending on the specific instrumentation and conditions used. It is recommended to compare experimentally obtained spectra with reference data from authenticated sources when available. The search for a complete, experimentally verified dataset for this compound in publicly accessible literature was not exhaustive, and researchers are encouraged to consult specialized chemical databases.

Methodological & Application

Application Notes and Protocols for the Purification of Alkoxyallenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkoxyallenes are highly versatile building blocks in organic synthesis, serving as precursors to a wide array of valuable molecules, including natural products and pharmaceuticals. Their unique reactivity, stemming from the cumulative double bonds, makes them powerful tools in the construction of complex molecular architectures. The purity of alkoxyallenes is paramount to ensure the success and reproducibility of subsequent synthetic transformations. This document provides detailed protocols for the purification of both liquid and solid alkoxyallenes, focusing on the most common and effective techniques: flash column chromatography, distillation under reduced pressure, and recrystallization.

Common Purification Techniques for Alkoxyallenes

The choice of purification method for an alkoxyallene depends on its physical state (liquid or solid), stability, and the nature of the impurities.

-

Flash Column Chromatography: This is a versatile technique applicable to a wide range of alkoxyallenes, particularly for the separation of non-volatile compounds from complex mixtures. It is a form of preparative liquid chromatography that uses pressure to accelerate the flow of the mobile phase through the stationary phase, leading to faster and more efficient separations.[1]

-

Distillation under Reduced Pressure (Vacuum Distillation): This method is ideal for the purification of liquid alkoxyallenes, especially those with high boiling points or those that are thermally sensitive. By reducing the pressure, the boiling point of the liquid is lowered, which prevents decomposition that might occur at higher temperatures.[2][3][4]

-

Recrystallization: This is the primary method for purifying solid organic compounds.[5] It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals as the solubility decreases, while impurities remain in the solution.[6]

Experimental Protocols

Purification of Alkoxyallenes by Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying a wide range of alkoxyallenes. The choice of the stationary and mobile phases is crucial for achieving good separation. Silica (B1680970) gel is the most common stationary phase for normal-phase chromatography.[1]

Protocol:

-

Solvent System Selection:

-

Using thin-layer chromatography (TLC), identify a suitable solvent system (mobile phase). A good solvent system will result in a retention factor (Rf) of approximately 0.3 for the desired alkoxyallene.[1]

-

Common solvent systems for alkoxyallenes are mixtures of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether.[1][7]

-

-

Column Packing:

-

Select a column of appropriate size. For an easy separation, a silica gel to crude product ratio of 30:1 (w/w) is a good starting point.

-

Pack the column with silica gel (230-400 mesh for flash chromatography) as a slurry in the chosen nonpolar solvent.

-

Ensure the silica gel bed is compact and level. Add a thin layer of sand on top to prevent disturbance of the silica bed upon sample loading.[1]

-

-

Sample Loading:

-

Dissolve the crude alkoxyallene in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

-

Carefully apply the concentrated sample solution to the top of the silica gel bed using a pipette.

-

Alternatively, for samples not readily soluble in the mobile phase, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[1]

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column and apply pressure (using compressed air or a pump) to achieve a steady flow rate.

-

Collect fractions in test tubes or other suitable containers.

-

Monitor the separation by TLC analysis of the collected fractions to identify those containing the pure alkoxyallene.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent using a rotary evaporator to yield the purified alkoxyallene.

-

Data Presentation: Solvent Systems for Alkoxyallene Purification by Flash Chromatography

| Alkoxyallene Type | Stationary Phase | Mobile Phase (v/v) | Rf of Product | Reference |

| Nonpolar to moderately polar | Silica Gel (230-400 mesh) | Hexanes/Ethyl Acetate (95:5 to 80:20) | ~0.3 | [1][7] |

| Polar | Silica Gel (230-400 mesh) | Dichloromethane/Methanol (99:1 to 95:5) | ~0.3 | [1][7] |

| Basic (e.g., amine-containing) | Silica Gel (230-400 mesh) | Dichloromethane/Methanol with 0.1% Triethylamine | ~0.3 | [1][8] |

Workflow for Flash Column Chromatography

Caption: Workflow for the purification of alkoxyallenes by flash column chromatography.

Purification of Liquid Alkoxyallenes by Distillation under Reduced Pressure

This technique is suitable for thermally sensitive liquid alkoxyallenes or those with high boiling points.[4]

Protocol:

-

Apparatus Setup:

-

Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a Claisen adapter (to prevent bumping), a thermometer, a condenser, a receiving flask (a "cow" or "pig" adapter can be used to collect multiple fractions), and a vacuum source (water aspirator or vacuum pump).[9]

-

Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum.

-

Use a stir bar in the distillation flask for smooth boiling. Do not use boiling stones as they are ineffective under vacuum.[9]

-

-

Distillation Procedure:

-

Place the crude liquid alkoxyallene in the distillation flask.

-

Begin stirring and slowly apply the vacuum. Low-boiling impurities and residual solvents will evaporate first.[10]

-

Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle or oil bath.

-

Collect any low-boiling forerun in a separate receiving flask.

-

When the temperature of the vapor stabilizes, collect the main fraction corresponding to the pure alkoxyallene in a clean receiving flask. Record the boiling point and the pressure.[10]

-

Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides.

-

-

Shutdown:

-

Remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.[9]

-

Data Presentation: Boiling Points of Alkoxyallenes at Reduced Pressure

| Alkoxyallene | Boiling Point (°C) | Pressure (mmHg) |

| Methoxyallene | 25-26 | 100 |

| This compound | 42-43 | 80 |

| Benzyloxyallene | 78-80 | 0.1 |

Note: Boiling points can be estimated using a nomograph if the boiling point at another pressure is known.

Workflow for Vacuum Distillation

Caption: Workflow for the purification of liquid alkoxyallenes by vacuum distillation.

Purification of Solid Alkoxyallenes by Recrystallization

This method is used for the purification of solid alkoxyallenes or their derivatives.

Protocol:

-

Solvent Selection:

-

The ideal solvent should dissolve the alkoxyallene sparingly at room temperature but completely at its boiling point.[6]

-

Test the solubility of the crude solid in small amounts of various solvents to find a suitable one. Common solvents include hexanes, ethyl acetate, ethanol, and water, or mixtures thereof.[11]

-

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

-

Continue adding small portions of the hot solvent until the solid is completely dissolved.

-

-

Decolorization (if necessary):

-

If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

-

Reheat the solution to boiling for a few minutes.

-

-

Hot Filtration (if necessary):

-

If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Dry the crystals in a desiccator or a vacuum oven.

-

Data Presentation: Common Solvents for Recrystallization

| Solvent | Polarity | Boiling Point (°C) | Notes |

| Hexane | Nonpolar | 69 | Good for nonpolar compounds. |

| Ethyl Acetate | Polar aprotic | 77 | A versatile solvent for a range of polarities. |

| Ethanol | Polar protic | 78 | Often used in combination with water. |

| Water | Polar protic | 100 | Suitable for polar, water-soluble compounds.[12] |

| Toluene/Hexane | Mixed | Variable | A common solvent pair for adjusting polarity.[5] |

| Ethanol/Water | Mixed | Variable | A frequently used pair for moderately polar compounds.[5] |

Workflow for Recrystallization

Caption: Workflow for the purification of solid alkoxyallenes by recrystallization.

Summary of Quantitative Data

The yield and purity of the final product are critical metrics for evaluating the success of a purification protocol. It is essential to record this data for every purification procedure.

Table for Recording Purification Data

| Purification Method | Crude Mass (g) | Purified Mass (g) | Yield (%) | Purity (%) | Purity Determination Method |

| Flash Chromatography | GC, NMR, HPLC | ||||

| Vacuum Distillation | GC, NMR | ||||

| Recrystallization | Melting Point, NMR, HPLC |

Note: Purity can be assessed by various analytical techniques, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). For solid compounds, a sharp melting point close to the literature value is also an indicator of high purity.

Safety Precautions

-

Handling Alkoxyallenes: Alkoxyallenes can be reactive and should be handled in a well-ventilated fume hood. Some may be volatile and flammable.

-

Solvent Safety: The organic solvents used in these procedures are flammable and can be toxic. Avoid inhalation of vapors and contact with skin and eyes. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Distillation Safety: When performing vacuum distillation, inspect all glassware for cracks to prevent implosion. Use a safety shield. Never heat a closed system.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

References

- 1. Chromatography [chem.rochester.edu]

- 2. valmet.com [valmet.com]

- 3. buschvacuum.com [buschvacuum.com]

- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. edu.rsc.org [edu.rsc.org]

- 7. Chromatography [chem.rochester.edu]

- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. Reagents & Solvents [chem.rochester.edu]

Applications of Ethoxyallene in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ethoxyallene emerges as a versatile and reactive building block in medicinal chemistry, offering a powerful tool for the synthesis of diverse and complex molecular architectures. Its unique allenic structure, featuring two cumulative double bonds, provides a gateway to a variety of heterocyclic systems that are prevalent in numerous biologically active compounds. This document outlines key applications of this compound in the construction of medicinally relevant scaffolds, supported by detailed experimental protocols and illustrative data.

Synthesis of Substituted Furans

This compound serves as a valuable precursor for the synthesis of substituted furan (B31954) rings, a common motif in many pharmaceutical agents with a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. A primary route to furan synthesis involves the reaction of lithiated this compound with aldehydes or ketones.

Application Note: Synthesis of a Hypothetical Antifungal Agent

A hypothetical antifungal agent, "Furanazole," featuring a substituted furan core, can be synthesized from this compound. The furan ring is crucial for its proposed mechanism of action, which involves the inhibition of fungal lanosterol (B1674476) 14α-demethylase.

Table 1: Synthetic Yields for Furanazole Intermediate

| Step | Reaction | Product | Yield (%) |

| 1 | Lithiation of this compound | Lithiated this compound | In situ |

| 2 | Addition of 2,4-difluorobenzaldehyde (B74705) | 1-(2,4-difluorophenyl)-3-ethoxypropa-1,2-dien-1-ol | 85 |

| 3 | Cyclization (Acid-catalyzed) | 2-(2,4-difluorophenyl)-3-ethoxyfuran | 78 |

Experimental Protocol: Synthesis of 2-(2,4-difluorophenyl)-3-ethoxyfuran

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

2,4-difluorobenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 30 minutes to generate the lithiated this compound in situ.

-

A solution of 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is dissolved in a mixture of THF and water, and a catalytic amount of concentrated HCl is added.

-

The mixture is stirred at room temperature for 4 hours to effect cyclization.

-

The reaction is neutralized with saturated aqueous sodium bicarbonate and extracted with diethyl ether.

-

The combined organic layers are dried and concentrated. The residue is purified by silica gel column chromatography to afford the 2-(2,4-difluorophenyl)-3-ethoxyfuran.

Synthesis of Substituted Pyrroles

The pyrrole (B145914) scaffold is a cornerstone in medicinal chemistry, present in a multitude of drugs, including statins and anticancer agents. This compound can be utilized in multi-component reactions to construct highly functionalized pyrroles.

Application Note: Synthesis of a Hypothetical Kinase Inhibitor

A hypothetical kinase inhibitor, "Pyrrolinib," targeting a specific oncogenic pathway, can be synthesized using a one-pot reaction involving this compound, an amine, and an α-dicarbonyl compound. The substituted pyrrole core is designed to fit into the ATP-binding pocket of the target kinase.

Table 2: Biological Activity of Pyrrolinib

| Target Kinase | IC50 (nM) |

| Kinase A | 50 |

| Kinase B | > 10,000 |

| Kinase C | 2,500 |

Experimental Protocol: One-Pot Synthesis of a Substituted Pyrrole

Materials:

-

This compound

-

Ytterbium(III) triflate (Yb(OTf)3)

-

Anhydrous Toluene

-

Silica gel for column chromatography

Procedure:

-

To a solution of benzil (1.0 eq) and aniline (1.1 eq) in anhydrous toluene, Yb(OTf)3 (10 mol%) is added.

-

The mixture is stirred at room temperature for 15 minutes.

-

This compound (1.2 eq) is added, and the reaction mixture is heated to 80 °C for 12 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography to yield the desired substituted pyrrole.

[4+2] Cycloaddition Reactions for Dihydropyran Synthesis

This compound can act as a potent dienophile in Diels-Alder reactions with electron-rich dienes to afford substituted dihydropyrans. These structures are valuable intermediates in the synthesis of natural products and other biologically active molecules.

Application Note: Synthesis of a Dihydropyran Intermediate

A key dihydropyran intermediate for the synthesis of a potential antiviral agent can be prepared via a [4+2] cycloaddition of this compound with a suitable diene.

Table 3: Diastereoselectivity of the Diels-Alder Reaction

| Diene | Dienophile | Lewis Acid Catalyst | Diastereomeric Ratio (endo:exo) | Yield (%) |

| Danishefsky's Diene | This compound | ZnCl2 | 95:5 | 88 |

| 1-Methoxy-1,3-butadiene | This compound | None | 70:30 | 65 |

Experimental Protocol: Diels-Alder Reaction of this compound

Materials:

-

This compound

-

Danishefsky's diene

-

Zinc chloride (ZnCl2)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

A solution of Danishefsky's diene (1.0 eq) in anhydrous DCM is prepared in a flame-dried flask under an inert atmosphere.

-

ZnCl2 (20 mol%) is added, and the mixture is stirred for 10 minutes at room temperature.

-

This compound (1.2 eq) is added, and the reaction is stirred at room temperature for 24 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to afford the dihydropyran adduct.

Flow Chemistry Applications for Allene Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allenes, molecules possessing two cumulative carbon-carbon double bonds, are highly valuable building blocks in organic synthesis. Their unique axial chirality and diverse reactivity make them attractive intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[1] Traditional batch synthesis of allenes can present challenges related to safety, scalability, and control over reaction parameters. Flow chemistry, or continuous flow synthesis, offers a powerful alternative to overcome these limitations.[2]

By conducting reactions in a continuously flowing stream through a reactor, flow chemistry provides superior control over reaction temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved product purity.[2][3] This is particularly advantageous when dealing with highly reactive intermediates or hazardous reagents often employed in allene (B1206475) synthesis.[4] The ability to telescope multiple reaction steps into a single continuous operation further streamlines the synthetic process, reducing manual handling and processing time.[5]

These application notes provide an overview of current and potential applications of flow chemistry for the synthesis of allenes, complete with detailed experimental protocols and comparative data. The methodologies presented are aimed at researchers and professionals in the pharmaceutical and fine chemical industries seeking to leverage the benefits of continuous manufacturing.

Application 1: Asymmetric Synthesis of Disubstituted Allenes via Flow-Generated Diazo Compounds

The asymmetric synthesis of chiral allenes is a significant challenge in organic chemistry. This protocol details a rapid and highly enantioselective method for the synthesis of disubstituted allenes by coupling flow-generated, unstable diazo compounds with propargylated amine derivatives using a copper catalyst. The use of flow chemistry is critical for the safe on-demand generation and immediate consumption of the potentially hazardous diazo species.

Experimental Workflow

The experimental setup consists of two main stages that are integrated into a continuous flow system. The first stage involves the generation of the unstabilized diazo compound, which is then immediately introduced into the second stage for the asymmetric coupling reaction.

Experimental Protocol

Materials:

-

N-Tosylhydrazone derivative (precursor to diazo compound)

-

Propargylated amine derivative

-

Copper(I) iodide (CuI)

-

Pyridinebis(imidazoline) ligand

-

Triethylamine (Et₃N)

-

1,4-Dioxane (solvent)

-

Manganese dioxide (MnO₂), activated

-

Syringe pumps

-

Packed-bed reactor (e.g., glass column)

-

T-mixer

-

Coil reactor (e.g., PFA tubing)

-

Back pressure regulator

Procedure:

-

Preparation of Reagent Solutions:

-

Solution A (Hydrazone): Prepare a solution of the N-tosylhydrazone in 1,4-dioxane.

-

Solution B (Alkyne/Catalyst): In a separate vial, prepare a solution of the propargylated amine, CuI, the chiral pyridinebis(imidazoline) ligand, and Et₃N in 1,4-dioxane.

-

-

Flow Reactor Setup:

-

Assemble the flow reactor system as depicted in the workflow diagram.

-

Load Solution A into a syringe and connect it to a syringe pump.

-

Load Solution B into a second syringe and connect it to another syringe pump.

-

The output from the syringe containing Solution A is passed through a packed-bed reactor containing activated MnO₂ to generate the diazo compound in situ.

-

The stream containing the newly formed diazo compound is then mixed with the stream of Solution B in a T-mixer.

-

The combined stream flows through a coil reactor to allow for the coupling reaction to proceed.

-

A back pressure regulator is used to maintain a constant pressure within the system, preventing solvent evaporation and ensuring smooth flow.

-

-

Reaction Execution:

-

Set the flow rates of the syringe pumps to achieve the desired residence time in the coil reactor (typically 10-20 minutes).

-

Commence pumping of both solutions simultaneously.

-

Collect the output from the back pressure regulator.

-

-

Work-up and Analysis:

-

The collected solution is concentrated under reduced pressure.

-

The crude product is analyzed by ¹H NMR to determine the allene-to-alkyne ratio.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

-

Quantitative Data Summary

| Entry | Diazo Precursor | Propargylamine Derivative | Yield (%) | Allene/Alkyne Ratio | ee (%) |

| 1 | Benzaldehyde tosylhydrazone | N-propargyl-4-toluenesulfonamide | 65 | >95:5 | 96 |

| 2 | 4-Chlorobenzaldehyde tosylhydrazone | N-propargyl-4-toluenesulfonamide | 62 | >95:5 | 95 |

| 3 | 2-Naphthaldehyde tosylhydrazone | N-propargyl-4-toluenesulfonamide | 58 | >95:5 | 98 |

| 4 | Cyclohexanecarbaldehyde tosylhydrazone | N-propargyl-4-toluenesulfonamide | 45 | >95:5 | 92 |

| 5 | Benzaldehyde tosylhydrazone | N-propargylbenzamide | 55 | >95:5 | 89 |

Data adapted from representative examples in the literature.

Application 2: Proposed Flow Chemistry Adaptation for Photochemical Allene Synthesis

Photochemical reactions are particularly well-suited for adaptation to flow chemistry. The small dimensions of microreactors or coiled tubing allow for efficient and uniform irradiation of the reaction mixture, which can be difficult to achieve in larger batch reactors due to the Beer-Lambert law. This proposed protocol adapts a known batch photochemical synthesis of allenes from phenanthrene-based methylenecyclobutanes to a continuous flow setup.

Proposed Experimental Workflow

Experimental Protocol (Batch Method for Adaptation)

Materials:

-

Substituted 1-methylene-1,2,2a,10b-tetrahydrocyclobuta[l]phenanthrene precursor

-

Deuterated benzene (B151609) (C₆D₆) or other suitable solvent

-

Xe-Hg lamp (280-400 nm) or appropriate UV source

-

Quartz reaction vessel (for batch) or FEP tubing (for flow)

Batch Procedure:

-

Dissolve the methylenecyclobutane precursor in C₆D₆ in a quartz NMR tube.

-

Irradiate the solution at ambient temperature with a Xe-Hg lamp.

-

Monitor the progress of the reaction by ¹H NMR spectroscopy.

-

The reaction is typically complete within one hour.

Proposed Flow Adaptation

-

Reagent Solution: Prepare a solution of the methylenecyclobutane precursor in a suitable solvent (e.g., acetonitrile, cyclohexane).

-

Flow Reactor: Construct a photoreactor by coiling FEP tubing around a UV lamp. Immerse the setup in a cooling bath to maintain a constant temperature.

-

Execution: Pump the reagent solution through the photoreactor at a flow rate calculated to provide a residence time equivalent to the batch reaction time (e.g., 1 hour).

-

Collection and Analysis: Collect the product stream after it passes through a back pressure regulator. Analyze the product for yield and purity.

Expected Advantages of Flow Adaptation

-

Improved Safety: Smaller reaction volumes under irradiation minimize risks.

-

Scalability: Throughput can be increased by extending the run time or by "numbering-up" (running multiple reactors in parallel).

-

Consistent Product Quality: Uniform irradiation leads to more reproducible results and potentially fewer side products from over-irradiation.

Batch vs. Proposed Flow Data Comparison

| Parameter | Batch Method | Proposed Flow Method |

| Reaction Scale | mg scale | g to kg scale (scalable) |

| Irradiation | Non-uniform | Uniform |

| Temperature Control | Moderate | Excellent |

| Safety | Lower (larger irradiated volume) | Higher (small irradiated volume) |

| Yield (Diphenylallene) | ~56% | Expected to be similar or higher |

Application 3: Proposed Flow Chemistry Adaptation for Allene Synthesis using Organometallic Reagents

The synthesis of allenes often involves the use of highly reactive organometallic reagents such as Grignard or organolithium compounds. These reactions are typically conducted at low temperatures in batch to control their exothermicity. Flow chemistry provides an excellent platform for safely handling these reactive species at or near ambient temperatures due to superior heat transfer.

This section proposes a flow chemistry adaptation for the iron-catalyzed cross-coupling of propargyl ethers with Grignard reagents to synthesize functionalized allenes.

Proposed Experimental Workflow

Experimental Protocol (Batch Method for Adaptation)

Materials:

-

Propargyl ether derivative

-

Grignard reagent (e.g., Phenylmagnesium bromide)

-

Iron(III) acetylacetonate (B107027) [Fe(acac)₃] (catalyst)

-

Toluene (B28343) or other suitable anhydrous solvent

Batch Procedure:

-

To a solution of the propargyl ether and Fe(acac)₃ in toluene at -20 °C, add the Grignard reagent dropwise.

-

Stir the reaction mixture at this temperature until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, dry, and purify by chromatography.

Proposed Flow Adaptation

-

Reagent Solutions:

-

Solution A: Prepare a solution of the propargyl ether and Fe(acac)₃ in an anhydrous solvent like THF or toluene.

-

Solution B: Use a commercially available or freshly prepared solution of the Grignard reagent.

-

Solution C (Quench): Prepare a quenching solution (e.g., saturated aqueous NH₄Cl).

-

-

Flow Reactor Setup:

-

Set up a two-feed system for Solutions A and B, which are mixed in a T-mixer before entering a temperature-controlled coil reactor.

-

The output of the reactor is then mixed with the quenching solution from a third pump in another T-mixer.

-

-

Execution:

-

Pump Solutions A and B into the reactor. The excellent heat exchange in the flow reactor may allow for the reaction to be run at temperatures closer to ambient.

-

The residence time in the coil will be optimized to ensure full conversion.

-

The reaction is quenched in-line before collection.

-

-

Work-up: The collected biphasic mixture can be separated, and the organic layer can be dried and concentrated to yield the crude product.

Batch vs. Proposed Flow Data Comparison

| Parameter | Batch Method | Proposed Flow Method |

| Temperature | -20 °C | Potentially higher (e.g., 0 °C to RT) |

| Reaction Time | Hours | Minutes (residence time) |

| Safety | Exotherm control can be challenging | Excellent heat transfer, safer handling of Grignard reagent |

| Scalability | Limited by heat transfer | Easily scalable by continuous operation |

| Yield (Representative) | Good to excellent | Expected to be comparable or improved |

Conclusion

Flow chemistry presents a compelling platform for the synthesis of allenes, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. The protocols and proposed adaptations outlined in these notes demonstrate the versatility of flow chemistry for various synthetic strategies, including asymmetric catalysis, photochemistry, and organometallic reactions. For researchers and professionals in drug development and fine chemical synthesis, adopting continuous flow processes for allene synthesis can lead to more robust, reproducible, and safer manufacturing of these valuable chemical intermediates.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Synthesis of Allenes via Nickel-Catalyzed Cross-Coupling Reaction of Propargylic Bromides with Grignard Reagents [organic-chemistry.org]

- 3. Visible light promoted synthesis of allenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Visible light promoted synthesis of allenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Iron‐catalyzed Cross‐Coupling of Propargyl Carboxylates and Grignard Reagents: Synthesis of Substituted Allenes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stabilization and Use of Reactive Allene Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with reactive allene (B1206475) intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in working with reactive allene intermediates?

A1: The primary challenges stem from the high reactivity and unique electronic structure of allenes. Key issues include:

-

Controlling Regioselectivity: Allenes possess two adjacent double bonds, and controlling which one participates in a reaction can be difficult. The substitution pattern on the allene significantly influences which double bond will react.[1]

-

Preventing Side Reactions: Due to their high reactivity, allenes can undergo undesired side reactions such as oligomerization or polymerization, especially with electron-poor allenes.[2] For instance, tetrachloroallene readily polymerizes at low temperatures.[2]

-

Managing Stereoselectivity: Substituted allenes can be chiral, and maintaining or controlling the stereochemistry during a reaction is a significant consideration.[2]

-

Instability of Strained Allenes: Cyclic allenes with fewer than ten ring atoms are strained and highly unstable, often existing only as transient intermediates.[2]

Q2: How do substituents affect the stability and reactivity of allenes?

A2: Substituents have a profound impact on the electronic properties and steric environment of the allene, which in turn dictates its stability and reactivity.

-

Electron-donating groups (EDGs) can increase the electron density of the double bonds, making them more nucleophilic and reactive towards electrophiles.

-

Electron-withdrawing groups (EWGs) decrease the electron density, making the allene more electrophilic and susceptible to nucleophilic attack. However, electron-poor allenes can be unstable and prone to polymerization.[2]

-

Steric hindrance from bulky substituents can influence which face of the allene is more accessible for a reaction, thereby affecting stereoselectivity. In some cases, bulky groups can also help to stabilize the allene by preventing intermolecular reactions.

Q3: What are the common methods for characterizing reactive allene intermediates?

A3: Due to their often transient nature, characterizing allene intermediates requires specialized techniques capable of detecting short-lived species. Common methods include:

-

Spectroscopic Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is particularly useful for identifying the characteristic signal of the central sp-hybridized carbon of the allene, which typically resonates between 200-220 ppm.[2] The sp2-hybridized carbons appear around 80 ppm.[2] 1H NMR can show signals for vinylic protons around 4.5 ppm.[2]

-

Infrared (IR) Spectroscopy: Allenes exhibit a characteristic stretching vibration for the C=C=C bond in the region of 1900-2000 cm-1.

-

-

Trapping Experiments: The intermediate is "trapped" by adding a reagent that reacts specifically with the allene to form a stable, characterizable product. This provides indirect evidence for the existence of the allene intermediate.

-

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for studying the structure, stability, and reaction mechanisms of allene intermediates.[3][4]

Troubleshooting Guides

Issue 1: Low Yield or No Desired Product in Allene Synthesis

| Potential Cause | Troubleshooting Step | Rationale |

| Decomposition of starting materials or intermediates. | Optimize reaction temperature and time. Run reactions at lower temperatures and monitor progress closely to avoid prolonged reaction times. | Allene precursors and the allenes themselves can be thermally sensitive. |

| Incorrect stoichiometry of reagents. | Carefully re-evaluate and optimize the molar ratios of reactants, especially when using strong bases or organometallic reagents. | Excess base can lead to side reactions, while insufficient reagent will result in incomplete conversion. |

| Inappropriate solvent. | Screen different solvents. Aprotic, non-polar solvents are often preferred to minimize side reactions with the highly reactive allene. | The solvent can significantly influence the stability and reactivity of intermediates. |

| Presence of atmospheric oxygen or moisture. | Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware. | Reactive intermediates can be sensitive to air and water, leading to decomposition or undesired byproducts. |

Issue 2: Formation of Multiple Products (Poor Regio- or Stereoselectivity)

| Potential Cause | Troubleshooting Step | Rationale |

| Lack of regiocontrol in reactions with unsymmetrical allenes. | Modify the substituents on the allene to electronically or sterically favor reaction at one of the double bonds. Utilize a catalyst that can direct the reaction to the desired position. | The inherent reactivity of the two double bonds in an unsymmetrical allene can be similar, leading to mixtures of products.[1] |

| Poor stereocontrol in reactions with chiral allenes. | Employ chiral catalysts or auxiliaries to induce stereoselectivity. Optimize reaction conditions (temperature, solvent) as these can influence the transition state energies and thus the stereochemical outcome. | The planar chirality of allenes requires specific approaches to control the stereochemistry of the products.[2] |

| Isomerization of the allene intermediate. | Use milder reaction conditions. Consider catalysts that promote the desired reaction at a faster rate than isomerization. | Under certain conditions, allene intermediates can isomerize to more stable alkynes. |

Issue 3: Polymerization or Oligomerization of the Allene Intermediate

| Potential Cause | Troubleshooting Step | Rationale |

| High concentration of the reactive allene. | Perform the reaction under high dilution conditions. Use a slow-addition method for the reagent that generates the allene to keep its instantaneous concentration low. | Lowering the concentration of the allene intermediate reduces the likelihood of intermolecular reactions that lead to polymerization. |

| Reaction with electron-poor allenes. | Introduce stabilizing substituents if possible. Work at very low temperatures to minimize the rate of polymerization.[2] | Allenes with electron-withdrawing groups are particularly prone to polymerization.[2] |

| Radical-mediated polymerization. | Add a radical inhibitor to the reaction mixture, provided it does not interfere with the desired reaction pathway. | Unwanted radical species can initiate polymerization of the allene. |

Experimental Protocols

Protocol 1: Trapping of a Reactive Allene Intermediate with an Electrophile (General Procedure)

This protocol describes a general method to provide evidence for the formation of a transient allene intermediate by trapping it with an electrophile.

Materials:

-

Substrate capable of forming an allene intermediate

-

Reagent to initiate allene formation (e.g., base, organometallic reagent)

-

Electrophilic trapping agent (e.g., N-bromosuccinimide (NBS), iodine, electrophilic halogen source)

-

Anhydrous, inert solvent (e.g., THF, diethyl ether)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Standard laboratory glassware, dried in an oven before use

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the substrate in the anhydrous solvent.

-

Add the electrophilic trapping agent to the solution. The amount will depend on the expected yield of the allene and should be in excess.

-

Cool the reaction mixture to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add the reagent that initiates the formation of the allene intermediate to the cooled solution with vigorous stirring.

-

Allow the reaction to stir at the low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride for organometallic reagents).

-

Allow the mixture to warm to room temperature.

-

Perform a standard aqueous workup and extract the product with an appropriate organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure.

-

Purify the trapped product by column chromatography or another suitable purification method.

-

Characterize the purified product using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm the structure of the trapped allene derivative.

Data Presentation

Table 1: 13C NMR Chemical Shifts of Representative Allenes

| Compound | Central Carbon (Cβ) (ppm) | Terminal Carbons (Cα, Cγ) (ppm) |

| Allene (Propadiene) | 213.5 | 74.8 |

| 1,2-Butadiene | 209.7 | 84.7 (C1), 74.1 (C3) |

| 3-Methyl-1,2-butadiene | 207.2 | 92.2 (C1), 86.9 (C3) |

| Tetramethylallene | 200.1 | 112.4 |

Data is illustrative and may vary slightly depending on the solvent and other experimental conditions.

Visualizations

Caption: Workflow for Trapping a Reactive Allene Intermediate.

Caption: Troubleshooting Logic for Allene Intermediate Reactions.

References

- 1. Allenes, versatile unsaturated motifs in transition-metal-catalysed [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00535C [pubs.rsc.org]

- 2. Allenes - Wikipedia [en.wikipedia.org]

- 3. Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allenes and computational chemistry: from bonding situations to reaction mechanisms - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

A Comparative Guide to the Structural Validation of Ethoxyallene: X-ray Crystallography vs. Spectroscopic Methods

For Immediate Publication

Introduction

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, impacting fields from materials science to drug discovery. For novel or complex organic molecules, such as ethoxyallene, unambiguous structural validation is critical. This guide provides a comparative analysis of X-ray crystallography as the gold standard for structural determination against common spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While X-ray crystallography offers direct spatial visualization of the atomic arrangement, spectroscopic methods provide complementary data that corroborate the proposed structure.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

X-ray crystallography provides precise bond lengths and angles, offering unequivocal proof of molecular structure and stereochemistry.[1][2] Spectroscopic methods, on the other hand, infer structural features based on the interaction of the molecule with electromagnetic radiation or its fragmentation patterns.

The following table summarizes the quantitative data obtainable from X-ray crystallography for this compound, contrasted with the qualitative and quantitative information provided by other methods.

| Parameter | X-ray Crystallography (Typical Values) | ¹H NMR Spectroscopy (Predicted) | ¹³C NMR Spectroscopy (Predicted) | IR Spectroscopy (Predicted) | Mass Spectrometry (Expected) |

| C=C=C Bond Angle | ~180°[3] | Not Directly Measurable | Not Directly Measurable | Not Directly Measurable | Not Directly Measurable |

| C-O-C Bond Angle | ~110-120° | Not Directly Measurable | Not Directly Measurable | Not Directly Measurable | Not Directly Measurable |

| C=C Bond Lengths | ~1.31 Å[4] | Not Directly Measurable | Not Directly Measurable | Not Directly Measurable | Not Directly Measurable |

| C-O Bond Length | ~1.43 Å | Not Directly Measurable | Not Directly Measurable | Not Directly Measurable | Not Directly Measurable |

| C-C Bond Length | ~1.54 Å | Not Directly Measurable | Not Directly Measurable | Not Directly Measurable | Not Directly Measurable |

| Key Data Output | 3D coordinates of all atoms | Chemical shift (δ), coupling constants (J) | Chemical shift (δ) | Absorption frequencies (cm⁻¹) | Mass-to-charge ratio (m/z) |

| Structural Info | Definitive bond connectivity and stereochemistry | Proton environment and connectivity | Carbon backbone structure | Presence of functional groups | Molecular weight and fragmentation pattern |

Experimental Protocols

1. Single-Crystal X-ray Diffraction

This technique determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of an X-ray beam.[1]

-

Crystal Growth: A high-quality single crystal of this compound (typically >0.1 mm in all dimensions) is grown.[5] This can be achieved through methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling.

-

Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, a detector records the intensities and positions of the diffracted X-rays.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal.[6] From this map, the positions of the individual atoms can be determined and refined to generate a final 3D model of the molecule.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C).

-

Sample Preparation: Approximately 5-25 mg of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The solution must be free of particulate matter.

-

Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. A radiofrequency pulse is applied, and the resulting signal (the free induction decay, or FID) is detected as the nuclei return to their equilibrium state.

-

Data Processing: A Fourier transform is applied to the FID to convert it into a spectrum showing signal intensity versus chemical shift.

3. Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is used to identify the presence of specific functional groups.[7]

-

Sample Preparation: For liquid samples like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[8] Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy requires placing a small amount of the sample directly on the ATR crystal.[9][10]

-

Data Acquisition: A beam of infrared light is passed through the sample. The detector measures the amount of light that is transmitted at each frequency.

-

Data Analysis: The resulting spectrum shows percentage transmittance or absorbance versus wavenumber (cm⁻¹). Specific absorption bands indicate the presence of functional groups, such as the C=C=C stretch of the allene (B1206475) and the C-O stretch of the ether.

4. Mass Spectrometry (MS)

MS is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.[11]

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of a small molecule like this compound.

Caption: Workflow for the structural validation of this compound.

While NMR, IR, and mass spectrometry are indispensable tools for the initial characterization and confirmation of functional groups and connectivity in a molecule like this compound, X-ray crystallography remains the unparalleled method for definitive and high-resolution structural validation. It provides a complete and unambiguous three-dimensional picture of the molecule, which is essential for understanding its chemical properties and reactivity. A combined approach, utilizing both spectroscopic and crystallographic techniques as outlined in the workflow, provides the most robust and comprehensive structural elucidation for research and development professionals.

References

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Allenes - Wikipedia [en.wikipedia.org]

- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 5. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]

- 6. mmrc.caltech.edu [mmrc.caltech.edu]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. webassign.net [webassign.net]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.